Ethyl 2-(cyclopropylamino)propanoate
Overview
Description
Ethyl 2-(cyclopropylamino)propanoate is a chemical compound with the molecular formula C8H15NO2 . It contains a total of 41 bonds, including 22 non-H bonds, 7 multiple bonds, 7 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 three-membered ring, 1 ester (aliphatic), 1 secondary amine (aliphatic), and 1 ether (aromatic) .
Synthesis Analysis
Esters, such as this compound, are usually prepared from carboxylic acids. The carboxylic acids are converted directly into esters by an S N 2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst .Molecular Structure Analysis
The molecular structure of this compound features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .Chemical Reactions Analysis
Esters, including this compound, can undergo a condensation reaction similar to the aldol reaction called a Claisen Condensation. In this reaction, one ester acts as a nucleophile while a second ester acts as the electrophile, forming a new carbon-carbon bond .Physical and Chemical Properties Analysis
This compound has a molecular weight of 157.21 . More detailed physical and chemical properties such as melting point, boiling point, density, and others can be found on specialized databases .Mechanism of Action
Safety and Hazards
Future Directions
Esters, including Ethyl 2-(cyclopropylamino)propanoate, occur widely in nature and have pleasant odors. They are often responsible for the characteristic fragrances of fruits and flowers. Both natural and synthetic esters are used in perfumes and as flavoring agents . Future research could explore more applications of esters in these areas.
Properties
IUPAC Name |
ethyl 2-(cyclopropylamino)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-3-11-8(10)6(2)9-7-4-5-7/h6-7,9H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HULIOAYHEJWNGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)NC1CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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